molecular formula C17H11FN2O2S B12600258 3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile CAS No. 648410-59-7

3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile

Cat. No.: B12600258
CAS No.: 648410-59-7
M. Wt: 326.3 g/mol
InChI Key: KNFJNHYRGBFQPQ-UHFFFAOYSA-N
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Description

3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile is a complex organic compound that features a benzothiazole ring system fused with a fluorobenzoyl group and a propanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile typically involves the condensation of 2-aminobenzenethiol with 2-fluorobenzoyl chloride, followed by cyclization and subsequent nitrile formation. The reaction conditions often include the use of solvents like dioxane and catalysts such as thionyl chloride or phosphorus oxychloride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted benzothiazoles .

Scientific Research Applications

3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to various biological effects, such as anti-cancer or anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile is unique due to its combination of a benzothiazole ring, a fluorobenzoyl group, and a propanenitrile moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

The compound 3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile is a derivative of benzothiazole, a class known for its diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C17H12FNO4SC_{17}H_{12}FNO_4S, with a molecular weight of approximately 337.34 g/mol. The structure comprises a benzothiazole ring fused with a fluorobenzoyl group and a propanenitrile moiety, which contributes to its unique reactivity and biological profile.

Biological Activities

Research indicates that benzothiazole derivatives often exhibit significant biological activities, including:

  • Antimicrobial Properties : The compound shows potential in inhibiting various microbial strains.
  • Anti-inflammatory Effects : Related compounds have demonstrated the ability to inhibit enzymes involved in inflammatory pathways, suggesting similar activity for this compound.
  • Analgesic Properties : Studies on analogous compounds indicate efficacy in pain modulation.

Table 1: Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
Benzothiazoleacetic acidBasic benzothiazole-acetic structureAntimicrobial
6-Benzoyl-2-oxo-1,3-benzothiazolBenzothiazole core with benzoyl groupAnti-inflammatory
5-Fluoro-benzothiazoleFluorinated benzothiazoleAntitumor

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses and pain pathways.
  • Cellular Pathway Modulation : It has the potential to modulate signaling pathways related to apoptosis and cell survival.

Case Studies

Several studies have explored the biological activities of benzothiazole derivatives, providing insights into their therapeutic potential:

  • Caspase Inhibition Study : A series of 1,2-benzisothiazol-3-one derivatives were synthesized and evaluated for their ability to inhibit caspase-3 and -7. Some derivatives exhibited low nanomolar potency against caspase-3, indicating strong anti-apoptotic effects .
  • Inflammatory Response Modulation : Research on related compounds suggested that they could effectively reduce inflammatory markers in vitro, highlighting their potential use in treating inflammatory diseases .

Pharmacological Applications

Given its structural characteristics and demonstrated biological activities, this compound holds promise for various pharmacological applications:

  • Anti-inflammatory Drugs : Due to its potential to inhibit inflammatory pathways.
  • Antimicrobial Agents : Its effectiveness against microbial strains could lead to new treatments for infections.
  • Analgesics : The capacity to modulate pain pathways suggests utility in pain management therapies.

Properties

CAS No.

648410-59-7

Molecular Formula

C17H11FN2O2S

Molecular Weight

326.3 g/mol

IUPAC Name

3-[6-(2-fluorobenzoyl)-2-oxo-1,3-benzothiazol-3-yl]propanenitrile

InChI

InChI=1S/C17H11FN2O2S/c18-13-5-2-1-4-12(13)16(21)11-6-7-14-15(10-11)23-17(22)20(14)9-3-8-19/h1-2,4-7,10H,3,9H2

InChI Key

KNFJNHYRGBFQPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC3=C(C=C2)N(C(=O)S3)CCC#N)F

Origin of Product

United States

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